molecular formula C18H20N4O3 B2994854 N-(4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide CAS No. 2034575-87-4

N-(4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide

Cat. No.: B2994854
CAS No.: 2034575-87-4
M. Wt: 340.383
InChI Key: VGJZFERCALOMCD-UHFFFAOYSA-N
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Description

N-(4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine ring, a piperidine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate starting materials under controlled conditions.

    Introduction of the piperidine ring: The piperidine ring is introduced through a nucleophilic substitution reaction.

    Coupling of the pyrimidine and piperidine rings: This step involves the formation of a carbonyl linkage between the two rings.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-(4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-(3-pyrimidin-2-yloxypiperidine-1-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-13(23)21-15-7-5-14(6-8-15)17(24)22-11-2-4-16(12-22)25-18-19-9-3-10-20-18/h3,5-10,16H,2,4,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJZFERCALOMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC(C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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